N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide
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Overview
Description
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide is a complex organic compound characterized by the presence of multiple functional groups, including dichlorophenyl, carbamothioyl, pyrrolidine, and sulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dichloroaniline and pyrrolidine-1-sulfonyl chloride. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, amidation, and thiourea formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide shares structural similarities with other compounds containing dichlorophenyl, carbamothioyl, and pyrrolidine moieties.
Examples: 1-(3,4-Dichlorophenyl)pyrrolidine, pyrrolidine-2,5-diones, and prolinol derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for drug discovery and development.
Properties
IUPAC Name |
N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O4S2/c21-16-8-5-14(11-17(16)22)24-20(32)26-25-18(28)12-23-19(29)13-3-6-15(7-4-13)33(30,31)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2,(H,23,29)(H,25,28)(H2,24,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDAZFQHVCGYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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